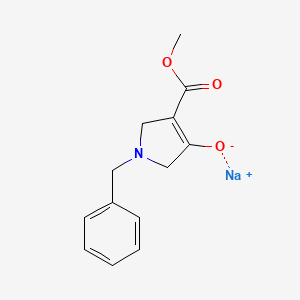

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate

描述

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate is a sodium salt of a substituted dihydropyrrole derivative. Its molecular formula is C₁₃H₁₄NNaO₃, with a molecular weight of 255.24 g/mol and CAS number 1788054-67-0 . The compound features a partially saturated pyrrole ring with a benzyl group at position 1, a methoxycarbonyl substituent at position 4, and a sodium counterion stabilizing the enolate oxygen at position 3.

属性

CAS 编号 |

1788054-67-0 |

|---|---|

分子式 |

C13H15NNaO3 |

分子量 |

256.25 g/mol |

IUPAC 名称 |

sodium;1-benzyl-4-methoxycarbonyl-2,5-dihydropyrrol-3-olate |

InChI |

InChI=1S/C13H15NO3.Na/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10;/h2-6,15H,7-9H2,1H3; |

InChI 键 |

DUAORMHEEHENJV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)[O-].[Na+] |

规范 SMILES |

COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)O.[Na] |

产品来源 |

United States |

准备方法

The synthesis of Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.

Benzylation: The pyrrole ring is then benzylated using benzyl halides under basic conditions.

Sodium Salt Formation: Finally, the sodium salt is formed by neutralizing the compound with sodium hydroxide.

Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing techniques such as continuous flow synthesis and automated reaction monitoring.

化学反应分析

Ring-Opening and Functionalization Reactions

The 2,5-dihydro-1H-pyrrole core is susceptible to ring-opening under acidic or oxidative conditions. For example:

-

Acid-Catalyzed Hydrolysis : Protonation of the enolate could lead to ring-opening, forming a linear amino acid derivative. Similar reactivity is observed in dihydro-pyrrole systems under acidic aqueous conditions .

-

Oxidative Ring Expansion : Ruthenium-catalyzed oxidation of analogous diols (e.g., 20a–e ) to diacids (as in ) suggests that oxidative cleavage of the dihydro-pyrrole ring could yield dicarboxylic acid derivatives.

Cross-Coupling Reactions

The methoxycarbonyl and benzyl groups provide handles for transition-metal-catalyzed transformations:

-

Suzuki Coupling : If halogenated derivatives are synthesized (e.g., via iodination at the C5 position), cross-coupling with aryl boronic acids could yield biaryl products. For instance, compound 6b (a dihydro-pyrrole derivative) underwent Suzuki coupling with aryl boronic acids to form 17a–b in 72–85% yields under microwave conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/MeOH) .

-

C–H Activation : The electron-rich pyrrole ring may undergo directed C–H functionalization. For example, rhodium(I)-catalyzed 1,4-additions (as in ) or palladium-mediated C–H arylation could install substituents at the C2 or C5 positions.

Ester Hydrolysis and Derivatization

The methoxycarbonyl group is amenable to hydrolysis or transesterification:

-

Saponification : Treatment with NaOH in ethanol (as in ) would convert the ester to a carboxylic acid, yielding the corresponding 4-carboxy derivative.

-

Amide Formation : Coupling with amines (e.g., using EDCI/HOBt) could generate amide derivatives, a strategy employed in the synthesis of amino acid conjugates (8a–s ) from carboxylic acid intermediates .

Ring-Closing Metathesis (RCM)

The dihydro-pyrrole scaffold could serve as a precursor for macrocyclic systems via RCM. For example:

-

Grubbs II catalyst-mediated RCM of diallylated intermediates (e.g., 3a–h ) yielded 2,5-dihydro-1H-pyrroles (6a–h ) in . Applied to this compound, allylation at the nitrogen or oxygen followed by RCM might generate fused bicyclic structures.

Reduction and Oxidation

-

Lactam Reduction : Borane-mediated reduction of lactams (e.g., 18 → 18a in ) could transform the enolate into a secondary alcohol.

-

N-Oxidation : Ruthenium-catalyzed oxidation risks N-oxidation side reactions, as observed during diacid synthesis from diols .

Salt Formation and Purification

The sodium enolate’s ionic nature impacts solubility and purification:

-

Counterion Exchange : Conversion to alternative salts (e.g., tri-sodium salts, as with 4i ) might improve crystallinity or aqueous solubility.

-

Acidification : Treatment with HCl or TFA would protonate the enolate, yielding the free carboxylic acid or lactone.

Table 1: Hypothetical Reaction Pathways and Conditions

Key Considerations

-

Steric Effects : The benzyl group may hinder reactivity at the nitrogen, necessitating optimized conditions for substitutions.

-

Enolate Stability : The sodium enolate’s basicity could lead to side reactions under protic conditions unless carefully controlled.

While direct experimental data on this compound is sparse, its reactivity can be extrapolated from methodologies applied to structurally related dihydro-pyrroles and sodium enolates . Further studies would require synthesizing the compound and profiling its reactivity under varied conditions.

科学研究应用

Medicinal Chemistry

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate has been studied for its potential as a drug candidate due to its structural features that may interact with biological targets effectively. Its derivatives have shown promise in the development of novel therapeutic agents, particularly in the treatment of various diseases.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties such as solubility, bioavailability, and specificity towards target receptors.

Biochemical Research

In biochemical studies, this compound is utilized as a reagent for the synthesis of complex organic compounds. It can act as a building block in the development of protein degraders and other biologically relevant molecules .

Case Study 1: Protein Degradation

Recent studies have explored the use of this compound in the context of targeted protein degradation. Researchers have demonstrated that this compound can facilitate the selective degradation of specific proteins within cells, offering a novel approach to therapeutic intervention in diseases characterized by protein dysregulation .

Case Study 2: Anticancer Activity

Another significant area of research involves evaluating the anticancer properties of derivatives of this compound. In vitro studies have indicated that certain modifications to this compound can enhance its cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

作用机制

The mechanism of action of Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Group Comparison

Table 1: Structural Comparison of Sodium 1-Benzyl-4-(Methoxycarbonyl)-2,5-Dihydro-1H-Pyrrol-3-Olate and Analogues

Key Observations :

- The target compound shares a dihydropyrrole core with Morpholin-4-ium-1-(benzo[d]thiazol-2-yl)-... (), but differs in substituents (benzyl vs. benzo[d]thiazolyl).

- Compared to Sodium 4-(methoxycarbonyl)phenolate, the sodium enolate is stabilized on a nitrogen-containing heterocycle rather than a phenolic ring, altering solubility and reactivity .

Key Observations :

- The target compound’s synthesis employs ultrasound-assisted methods with Co₃O₄ catalysis, enabling faster reaction kinetics and easier purification compared to traditional methods .

- 3-Ethoxycarbonylmethyl-2,4-dimethyl-5-benzoylpyrrole requires prolonged stirring and manual purification, highlighting efficiency differences .

Toxicological and Environmental Profiles

Table 3: Toxicity and Environmental Impact

Key Observations :

- Sodium 4-(methoxycarbonyl)phenolate exhibits low systemic toxicity (NOAEL ≥250 mg/kg/day) but poses risks of eye damage and aquatic toxicity despite high biodegradability .

Computational and Analytical Characterization

- Crystallography: Tools like SHELXL () and ORTEP-III () are widely used for structural determination of similar sodium enolates and heterocycles.

生物活性

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate is a synthetic organic compound belonging to the heterocyclic class, specifically featuring a pyrrole ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

| Property | Value |

|---|---|

| CAS Number | 1788054-67-0 |

| Molecular Formula | C13H14NNaO3 |

| Molecular Weight | 255.2449 g/mol |

| IUPAC Name | sodium; 1-benzyl-4-methoxycarbonyl-2,5-dihydropyrrol-3-olate |

| InChI Key | DUAORMHEEHENJV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound acts as a ligand, modulating the activity of specific receptors and enzymes. This interaction can lead to alterations in signaling pathways that are crucial for various physiological processes.

Medicinal Chemistry

This compound has been studied for its potential applications in treating neurological disorders. Its structural components allow it to serve as a building block for synthesizing more complex pharmaceutical agents that target specific neurological pathways.

Antiproliferative Activity

Recent studies have shown that related compounds exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds derived from similar pyrrole structures have demonstrated low nanomolar to micromolar GI50 values against cancer cells, indicating their potential as anticancer agents .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective effects of pyrrole derivatives, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential in neurodegenerative disease models.

- Antiviral Activity : Another investigation focused on the antiviral properties of pyrrole derivatives against SARS-CoV-2. Although this compound was not the primary compound studied, its structural analogs showed promise in inhibiting viral entry by blocking the interaction between viral proteins and host cell receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。